![molecular formula C25H21FN2O4S B2415177 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866808-66-4](/img/structure/B2415177.png)

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

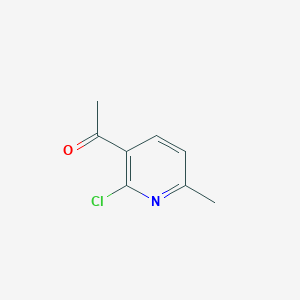

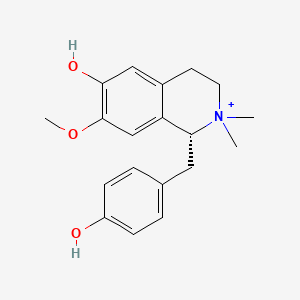

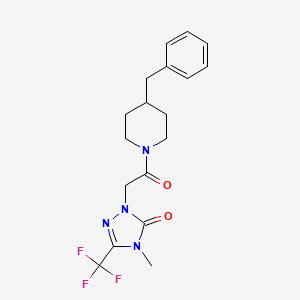

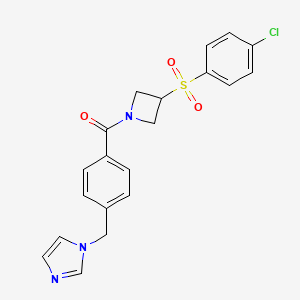

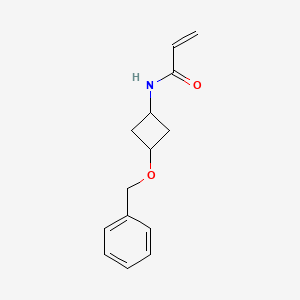

The compound “2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” is a quinoline derivative . It has a molecular formula of C25H21FN2O4S. This compound is part of a larger family of nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Wissenschaftliche Forschungsanwendungen

- The compound’s unique structure, featuring a quinoline ring and a sulfonyl group, makes it an interesting candidate for C-H activation reactions. Researchers have explored its potential as a catalyst or ligand in transition-metal-mediated C-H functionalization reactions. These reactions allow the direct functionalization of C-H bonds, which are typically unreactive, leading to the synthesis of complex organic molecules .

- The compound’s aryl sulfone moiety (sulfonyl group) can serve as a versatile handle for Suzuki-Miyaura cross-coupling reactions. By coupling it with various aryl or heteroaryl boronic acids, researchers can access diverse biaryl compounds. These reactions are valuable in medicinal chemistry, materials science, and natural product synthesis .

- The compound’s trifluoromethyl-substituted quinoline ring can be modified to create novel phosphine ligands. For instance, “Tris(4-fluorophenyl)phosphine” (CAS RN: 18437-78-0) is a derivative of this compound. Phosphine ligands play a crucial role in transition-metal-catalyzed reactions, such as Heck, Stille, and Buchwald-Hartwig couplings .

- Researchers have explored the compound’s potential as an organocatalyst. Its unique combination of a quinoline scaffold and a sulfonyl group may enable it to participate in asymmetric transformations or other catalytic processes. Organocatalysis is an essential field for green and sustainable synthesis .

- The compound’s structural features suggest potential biological activity. Researchers have investigated its interactions with enzymes, receptors, or other biomolecules. It may exhibit antimicrobial, antitumor, or anti-inflammatory properties. Medicinal chemists explore its derivatives for drug discovery .

- The compound’s π-conjugated system (quinoline ring) and electron-withdrawing sulfonyl group make it interesting for materials science. It could serve as a building block for organic semiconductors, OLEDs (organic light-emitting diodes), or other optoelectronic devices. Researchers study its photophysical properties and charge transport behavior .

C-H Activation Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Phosphine Ligand Synthesis

Organocatalysis

Biological Activity and Medicinal Chemistry

Materials Science and Optoelectronics

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPKFJBMAXROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2415099.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2415110.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)